Propylzinc bromide, 0.50 M in THF
Description
Propylzinc bromide (CH₃CH₂CH₂ZnBr), 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis for cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds . This reagent is characterized by its linear n-propyl chain bonded to a zinc-bromide moiety. Supplied as a 0.50 M solution in THF, it is air- and moisture-sensitive, requiring storage under inert conditions. Its applications span pharmaceutical intermediates, agrochemicals, and materials science due to its ability to transfer the propyl group efficiently .
Properties
Molecular Formula |
C3H7BrZn |
|---|---|
Molecular Weight |
188.4 g/mol |
IUPAC Name |
bromozinc(1+);propane |
InChI |
InChI=1S/C3H7.BrH.Zn/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
BXIZKCIGQKZYGR-UHFFFAOYSA-M |
Canonical SMILES |
CC[CH2-].[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propylzinc bromide, 0.50 M in THF can be synthesized through the reaction of n-propyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the compound from reacting with air or moisture .
Industrial Production Methods
Industrial production of n-propylzinc bromide involves the reaction of n-propyl bromide with zinc powder in THF under controlled conditions. The reaction mixture is then purified through distillation and washing to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Propylzinc bromide, 0.50 M in THF undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Solvents: Tetrahydrofuran (THF) is commonly used as a solvent.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Conditions: Reactions are typically carried out under an inert atmosphere to prevent oxidation.
Major Products
The major products formed from reactions involving n-propylzinc bromide depend on the specific reaction conditions and reagents used. For example, in Negishi coupling reactions, the major products are often complex organic molecules with new carbon-carbon bonds .
Scientific Research Applications
Propylzinc bromide, 0.50 M in THF has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates.
Materials Science: It is used in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of n-propylzinc bromide involves its ability to act as a nucleophile in substitution reactions and as a coupling partner in cross-coupling reactions. The compound’s reactivity is due to the presence of the zinc atom, which can form strong bonds with carbon atoms, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes key properties of Propylzinc bromide and structurally related organozinc reagents in THF:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Concentration (M in THF) | Density (g/mL) | Reactivity Notes |
|---|---|---|---|---|---|
| n-Propylzinc bromide | C₃H₇BrZn | 188.38 | 0.50 | ~0.97* | Linear alkyl; moderate steric hindrance |
| 2-Propylzinc bromide | C₃H₇BrZn | 188.38 | 0.50 | ~0.97* | Branched (isopropyl); higher steric hindrance |
| Cyclopropylzinc bromide | C₃H₅BrZn | 186.37 | 0.50 | 0.969 | Strained ring; enhanced reactivity |
| sec-Butylzinc bromide | C₄H₉BrZn | 202.28 | 0.50 | 0.968 | Branched butyl; moderate steric effects |
*Density values for n-propyl and 2-propyl isomers are extrapolated from structurally similar compounds .
Research Findings and Case Studies
- Efficiency in Cross-Couplings : Cyclopropylzinc bromide achieves >99% conversion in couplings with aryl halides within 2 hours under reflux, outperforming linear and branched alkyl analogs in strained systems .
- Steric vs. Electronic Effects : Isopropylzinc bromide shows 20% lower yield compared to n-propyl derivatives in couplings with bulky substrates, highlighting steric limitations .
- Thermal Stability : sec-Butylzinc bromide decomposes at 215°C, making it suitable for high-temperature reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
